![molecular formula C10H15N5O3 B14018573 3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol CAS No. 89760-71-4](/img/structure/B14018573.png)
3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol is a chemical compound that features a purine base linked to a propane-1,2-diol moiety through an ethoxy group. This compound is of interest due to its structural similarity to nucleosides, which are fundamental components of nucleic acids like DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol typically involves the reaction of 6-aminopurine with an appropriate ethoxypropane-1,2-diol derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The amino group in the purine base can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in mimicking nucleosides and interacting with nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties due to its structural similarity to nucleoside analogs.
Industry: Utilized in the development of pharmaceuticals and biochemical research tools.
Mechanism of Action
The mechanism of action of 3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA strands, potentially disrupting normal cellular processes. This incorporation can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Famciclovir: An antiviral drug that also contains a purine base linked to a sugar moiety.
Ganciclovir: Another antiviral agent with structural similarities to nucleosides.
Uniqueness
3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol is unique due to its specific ethoxy linkage and the presence of the propane-1,2-diol moiety. This structure provides distinct chemical properties and potential biological activities that differentiate it from other nucleoside analogs.
Properties
CAS No. |
89760-71-4 |
|---|---|
Molecular Formula |
C10H15N5O3 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
3-[2-(6-aminopurin-9-yl)ethoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H15N5O3/c11-9-8-10(13-5-12-9)15(6-14-8)1-2-18-4-7(17)3-16/h5-7,16-17H,1-4H2,(H2,11,12,13) |
InChI Key |
AZYCBVRONBHTGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOCC(CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)
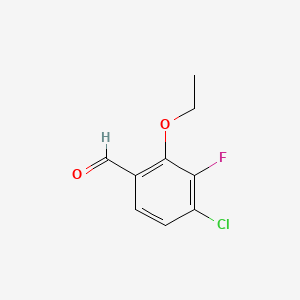
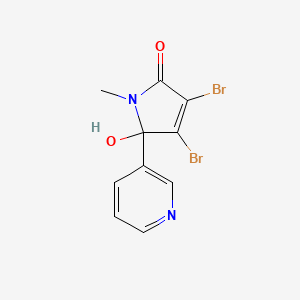

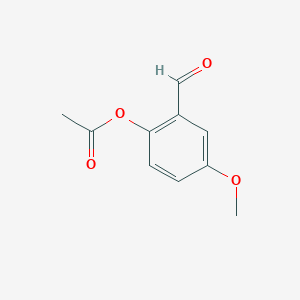
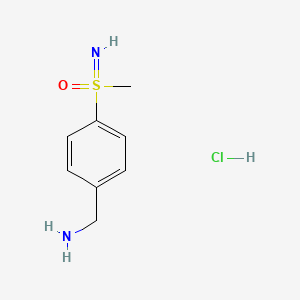
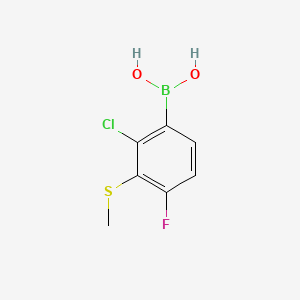
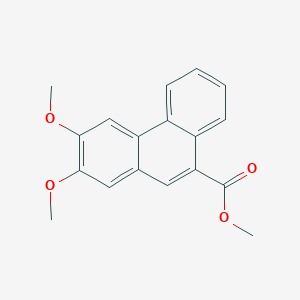
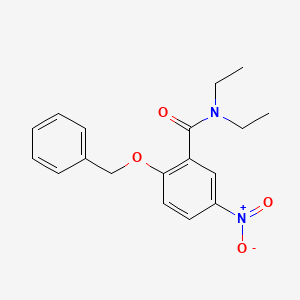
![2-(2,5-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018554.png)
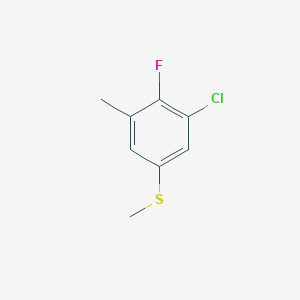
![Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate](/img/structure/B14018580.png)

